molecular formula C8H6N2S3 B7805927 3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione

3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione

Cat. No.: B7805927
M. Wt: 226.3 g/mol
InChI Key: JRFUIXXCQSIOEB-UHFFFAOYSA-N
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Description

The compound identified as “3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione” is a specialized chemical used in various industrial and scientific applications. It is known for its unique properties and versatility in different chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione typically involves a series of chemical reactions that require precise control of reaction conditions. The process often starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, reduction, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality and efficiency. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used in anhydrous solvents.

    Substitution: Halogenating agents, acids, or bases are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione can be compared with other similar compounds in terms of its chemical structure, reactivity, and applications. Some similar compounds include:

    CID 2632: Known for its antibacterial properties.

    CID 6540461: Used in polymer synthesis.

    CID 5362065: Employed in biochemical research.

Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.

Properties

IUPAC Name

3-phenyl-5-sulfanyl-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S3/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6/h1-5H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFUIXXCQSIOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.